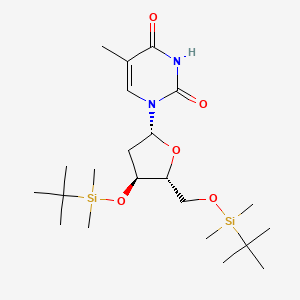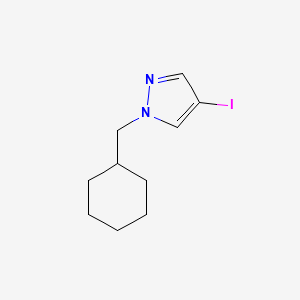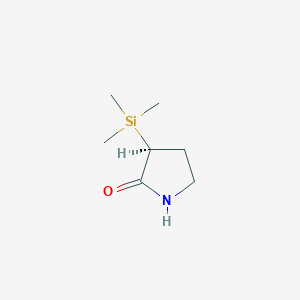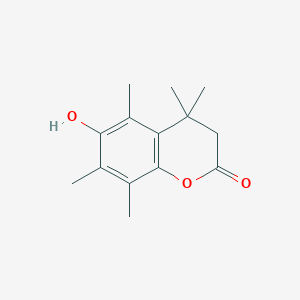
3',5'-Bis-O-(T-butyldimethylsilyl)thymidine
Overview
Description
3’,5’-Bis-O-(T-butyldimethylsilyl)thymidine is a crucial compound used as a precursor for synthesizing modified DNA for research purposes . It’s utilized in the development of nucleoside analogs and nucleotide derivatives, aiding in the investigation of DNA functions and various diseases, including cancer, viral infections, and genetic disorders .
Synthesis Analysis
This compound is an intermediate in synthesizing N4,5-Dimethyldeoxycytidine, which has been shown to participate in cytidine deaminase inhibition . It plays a pivotal role in the intricate dance of nucleic acid synthesis and DNA sequencing .Molecular Structure Analysis
The molecular formula of 3’,5’-Bis-O-(T-butyldimethylsilyl)thymidine is C22H42N2O5Si2 . It has a molecular weight of 470.75 .Chemical Reactions Analysis
3’,5’-Bis-O-(T-butyldimethylsilyl)thymidine is an intermediate in the development of anti-HIV pharmaceuticals . It is also used in the synthesis of N4,5-Dimethyldeoxycytidine, which participates in cytidine deaminase inhibition .Physical and Chemical Properties Analysis
This compound is a white solid . It is soluble in Ethyl Acetate . The density is 1.05±0.1 g/cm3 .Scientific Research Applications
Synthesis and Reactivity
3',5'-Bis-O-(T-butyldimethylsilyl)thymidine has been extensively used in synthetic organic chemistry, particularly in the synthesis of nucleoside derivatives. For instance, it has been used as a precursor for thymidine synthesis via methylation at the 5 position. This compound has shown effective results in yielding thymidine, making it a valuable component in the synthesis of various thymidine derivatives (Alauddin & Conti, 1994).
Inhibitory Effects on HIV-1
Studies have revealed that certain derivatives of this compound exhibit potent and selective inhibitory effects against human immunodeficiency virus type 1 (HIV-1). These derivatives have shown to significantly inhibit HIV-1 replication, demonstrating the potential of this compound in antiviral research (Balzarini et al., 1992).
Anti-HIV Activity
Further research into anti-HIV activity has been conducted using derivatives of this compound. Specific derivatives have been synthesized and evaluated for their ability to inhibit HIV induced cytopathogenicity, with some showing moderate activity against HIV (Kumar et al., 1992).
Development of Nucleic Acid Derivatives
This compound has also been instrumental in the development of various nucleic acid derivatives. For example, 3'-O-heteroaryl substituted thymidine derivatives have been successfully synthesized using this compound. These developments contribute significantly to the field of nucleic acids research, expanding the possibilities of synthesizing novel compounds (Taguchi et al., 2005).
Role in Pharmaceutical Research
In pharmaceutical research, this compound has been utilized in the synthesis of potential anticancer agents. For example, specific derivatives of thymidine have been synthesized as potential anticancer agents, demonstrating the compound's relevance in developing new therapeutic options (Lin et al., 1988).
Analytical Applications
Additionally, this compound has found applications in analytical chemistry, particularly in the identification of DNA base damage and cross-links induced by radiation. Its derivatives have been used as model systems in gas chromatography-mass spectrometry (GC-MS) studies, aiding in the understanding of DNA damage mechanisms (Dizdaroglu, 1984).
Mechanism of Action
Target of Action
3’,5’-Bis-O-(T-butyldimethylsilyl)thymidine is a synthetic nucleoside . Nucleosides are the primary targets of this compound. They play a crucial role in various biological functions such as DNA replication, repair, and protein synthesis .
Mode of Action
This compound interacts with its targets by participating in the synthesis of N4,5-Dimethyldeoxycytidine . This interaction results in the inhibition of cytidine deaminase, an enzyme that plays a key role in nucleotide metabolism .
Biochemical Pathways
The compound affects the pathway of cytidine deamination. Cytidine deaminase is an enzyme that catalyzes the deamination of cytidine to uridine. By inhibiting this enzyme, the compound can potentially affect the balance of nucleotides in the cell .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to the inhibition of cytidine deaminase. This inhibition can potentially affect various cellular processes, including DNA replication and repair, and protein synthesis .
Safety and Hazards
Future Directions
Given its role as a crucial compound in synthesizing modified DNA for research purposes, it is likely that 3’,5’-Bis-O-(T-butyldimethylsilyl)thymidine will continue to be a valuable tool in the investigation of DNA functions and various diseases . Its use in the development of nucleoside analogs and nucleotide derivatives may also open up new avenues for research and potential therapeutic applications .
Biochemical Analysis
Biochemical Properties
3’,5’-Bis-O-(T-butyldimethylsilyl)thymidine interacts with various enzymes and proteins in biochemical reactions. Specifically, it participates in the inhibition of cytidine deaminase . The nature of these interactions is complex and involves various biomolecular mechanisms.
Cellular Effects
The effects of 3’,5’-Bis-O-(T-butyldimethylsilyl)thymidine on cells and cellular processes are diverse. It has been shown to bind to basic proteins in the cell nucleus . This binding can inhibit protein synthesis in certain cells, such as tubule cells of the kidney and skin cancer cells .
Molecular Mechanism
At the molecular level, 3’,5’-Bis-O-(T-butyldimethylsilyl)thymidine exerts its effects through several mechanisms. It binds to biomolecules, inhibits or activates enzymes, and induces changes in gene expression . The exact mechanisms are complex and depend on the specific biochemical context.
Properties
IUPAC Name |
1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H42N2O5Si2/c1-15-13-24(20(26)23-19(15)25)18-12-16(29-31(10,11)22(5,6)7)17(28-18)14-27-30(8,9)21(2,3)4/h13,16-18H,12,14H2,1-11H3,(H,23,25,26)/t16-,17+,18+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDLOCFSZSYGOPG-RCCFBDPRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42N2O5Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[(Phenylcarbonyl)carbamothioyl]amino}benzoic acid](/img/structure/B3135927.png)

![5-Bromo-1-(cyclohexylmethyl)-1H-benzo[d]imidazole](/img/structure/B3135941.png)

![5-[(4-Chloro-3-methylphenoxy)methyl]-2-furoic acid](/img/structure/B3135949.png)
![3-Amino-N-phenyldibenzo[b,d]furan](/img/structure/B3135954.png)



![5-Fluoro-benzo[b]thiophene-3-carboxylic acid](/img/structure/B3135993.png)
![2-[2-(4-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid](/img/structure/B3136006.png)
![5-Methyl-2-(methylsulfonyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B3136010.png)

